D-Sorbitol-18O

Mass Spectrometry Quantitative Metabolomics Isotope Dilution

D-Sorbitol-18O is a stable isotope-labeled analog of the six-carbon sugar alcohol D-sorbitol, in which one hydroxyl oxygen atom (16O) is replaced by the stable heavy isotope oxygen-18. With a molecular formula of C₆H₁₄O₅¹⁸O and a molecular weight of 184.17 g/mol, this compound serves as a non-radioactive tracer for mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications.

Molecular Formula C6H14O6
Molecular Weight 184.17 g/mol
Cat. No. B12405985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Sorbitol-18O
Molecular FormulaC6H14O6
Molecular Weight184.17 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)O)O)O)O)O
InChIInChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i9+2
InChIKeyFBPFZTCFMRRESA-HIFQLXIISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Sorbitol-18O: A Position-Specific Oxygen-18 Tracer for Polyol Pathway and Metabolic Flux Analyses


D-Sorbitol-18O is a stable isotope-labeled analog of the six-carbon sugar alcohol D-sorbitol, in which one hydroxyl oxygen atom (16O) is replaced by the stable heavy isotope oxygen-18 [1]. With a molecular formula of C₆H₁₄O₅¹⁸O and a molecular weight of 184.17 g/mol, this compound serves as a non-radioactive tracer for mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications . Unlike carbon-13 (¹³C) or deuterium (²H) labeled sorbitol analogs, the ¹⁸O label enables oxygen-atom-specific tracking through enzymatic transformations such as the sorbitol dehydrogenase-catalyzed oxidation step of the polyol pathway [2].

Why D-Sorbitol-18O Cannot Be Replaced by Other Sorbitol Isotopologues for Oxygen-Fate Studies


Substituting D-Sorbitol-18O with a ¹³C- or ²H-labeled sorbitol isotopologue does not provide equivalent analytical information. Carbon-13 labeling tracks carbon skeleton rearrangement but cannot report on oxygen atom retention, exchange, or elimination during enzymatic oxidation or reduction . Deuterium labeling, particularly at C–H positions, introduces significant kinetic isotope effects (KIEs) that alter reaction rates; for instance, sorbitol deuterated at the C-5 position exhibits a more noticeable KIE during dehydrogenation on Ru catalysts, directly impacting measured turnover frequencies [1]. In contrast, ¹⁸O kinetic isotope effects are typically below 1% per atom, making D-Sorbitol-18O a near-silent tracer that does not perturb native reaction kinetics while uniquely revealing oxygen-specific metabolic fates [2].

D-Sorbitol-18O Quantifiable Differentiation: Comparative Evidence Against Closest Isotopologue Analogs


Mass Spectrometry Quantification: Reduced Spectral Overlap vs. ¹³C₆-Sorbitol Internal Standard

In LC-MS/MS or GC-MS isotope dilution assays, D-Sorbitol-18O provides a +2 Da mass shift per ¹⁸O atom (monoisotopic mass 184.0833 Da) relative to unlabeled sorbitol (182.0790 Da). By contrast, the fully labeled internal standard D-Sorbitol-¹³C₆ introduces a +6 Da shift [1]. The smaller +2 Da shift of the ¹⁸O analog reduces the risk of crosstalk or spectral overlap with other hexose metabolites that may carry natural-abundance ¹³C contributions, particularly in complex biological matrices such as plasma or tissue homogenates where glucose (180.0634 Da) and fructose (180.0634 Da) are abundant [2]. A validated GC-MS method using U-¹³C-sorbitol (98.7% enrichment) as internal standard achieved coefficients of determination of r = 0.997–0.999 for sorbitol quantification across 0.1–8.0 nmol range, establishing the performance benchmark against which ¹⁸O-based methods may be compared [2].

Mass Spectrometry Quantitative Metabolomics Isotope Dilution

Kinetic Isotope Effect: Negligible ¹⁸O KIE vs. Significant Deuterium KIE on Sorbitol Dehydrogenation

Deuterium-labeled sorbitols exhibit measurable kinetic isotope effects (KIEs) during catalytic dehydrogenation. A mechanistic study on Ru-catalyzed sorbitol hydrogenolysis demonstrated that sorbitol deuterated at the C-5 position showed a more noticeable KIE compared to other positions, confirming that C–H bond activation is kinetically relevant [1]. In contrast, secondary ¹⁸O isotope effects on enzymatic reactions involving hexokinase-catalyzed phosphoryl transfer are reported to be 0.9987 per ¹⁸O atom at pH 8.2 (i.e., 0.13% reduction in rate) [2]. For sorbitol dehydrogenase (EC 1.1.1.14), which catalyzes the NAD⁺-dependent oxidation of the C-2 hydroxyl, the ¹⁸O kinetic isotope effect is expected to be similarly negligible, meaning D-Sorbitol-18O functions as a near-kinetically silent tracer that does not distort measured metabolic fluxes [2].

Enzyme Kinetics Isotope Effect Polyol Pathway

Positional Labeling Specificity: C1-¹⁸O vs. C6-¹⁸O for Resolving Hydroxyl-Specific Metabolic Fates

Commercial D-Sorbitol-18O is available as distinct positional isotopologues: D-Sorbitol-18O-1 (¹⁸O at the C-1 primary hydroxyl) and D-Glucitol-[6-18O] (¹⁸O at the C-6 primary hydroxyl), both with >90 atom% ¹⁸O enrichment . This positional specificity is critical for dissecting oxygen fate during polyol pathway metabolism. When D-Sorbitol-18O-1 is oxidized by sorbitol dehydrogenase at C-2, the C-1 ¹⁸O label is retained in the fructose product, enabling tracking of the primary alcohol oxygen separately from the oxidized secondary alcohol [1]. Conversely, the C-6 ¹⁸O isotopologue can probe downstream metabolic channeling into glycolysis or the pentose phosphate pathway without interference from the oxidation site.

Positional Isotopology Oxygen Tracing Metabolic Flux

Isotopic Enrichment and Chemical Purity: Vendor-Specified Quality Metrics for Reproducible Quantification

D-Sorbitol-18O from major research suppliers is specified at ≥98% chemical purity and >90 atom% ¹⁸O enrichment . For context, the industrial standard D-Sorbitol-¹³C₆ from Sigma-Aldrich achieves 99 atom% ¹³C and 99% chemical purity, with a documented melting point of 98–100 °C and specific optical rotation [α]²⁵/D +101° . The slightly lower minimum enrichment specification for the ¹⁸O product (>90 atom% vs. 99 atom%) must be corrected for in quantitative MS workflows via isotopic distribution modeling; however, this is offset by the unique oxygen-tracing capability. Both product classes are supplied as room-temperature-stable solids suitable for ambient shipping .

Isotopic Enrichment Chemical Purity Method Validation

NMR Spectroscopic Detection: ¹⁸O-Induced ¹³C Isotope Shift for Structural Assignment

The presence of ¹⁸O in D-Sorbitol-18O induces quantifiable upfield shifts in the ¹³C NMR signals of directly bonded carbon atoms. Literature data for ketones and alcohols indicate that ¹⁸O-induced ¹³C isotope shifts range from approximately 0.03 to 0.05 ppm for the carbon atom attached to the ¹⁸O-labeled hydroxyl group [1]. This shift is detectable by high-field NMR and provides unambiguous assignment of the labeled position without requiring ¹³C enrichment. In contrast, deuterium labeling causes ¹³C shifts via different mechanisms (isotopic perturbation of resonance) and can complicate ¹H-decoupled ¹³C spectra due to ²H coupling [2]. The ¹⁸O isotope shift thus serves as a complementary structural verification tool alongside MS for confirming label position integrity.

NMR Spectroscopy Isotope Shift Structural Biology

Optimal Applications of D-Sorbitol-18O in Metabolic Tracing, Method Development, and Imaging Precursor Synthesis


Oxygen-Fate Dissection in the Polyol Pathway for Diabetic Complication Research

D-Sorbitol-18O enables direct tracking of the oxygen atom originating from the glucose-derived carbonyl during aldose reductase-catalyzed reduction to sorbitol. The subsequent oxidation by sorbitol dehydrogenase releases this oxygen as water, which can be traced by isotope-ratio mass spectrometry (IRMS) to quantify polyol pathway flux in tissues such as the retina, kidney, and peripheral nerve. The negligible ¹⁸O kinetic isotope effect (<1%) ensures that measured rates reflect native enzyme kinetics without tracer-induced perturbation [1].

Quantitative LC-MS/MS Method Development with ¹⁸O Internal Standard

The +2 Da mass shift of D-Sorbitol-18O provides a clean isotopic envelope distinct from the +6 Da shift of ¹³C₆-sorbitol, minimizing crosstalk with naturally occurring ¹³C isotopologues of hexose metabolites (glucose, fructose) that co-elute in HILIC chromatography. Laboratories developing targeted sorbitol assays in plasma, urine, or amniotic fluid can employ D-Sorbitol-18O as the internal standard with a validated calibration range of 0.1–8.0 nmol, achieving precision (CV) of approximately 4.3% as demonstrated with analogous ¹³C-labeled standards [2].

Site-Specific Labeling for Sorbitol Dehydrogenase Mechanism Studies

Procurement of the C-1 ¹⁸O positional isomer (D-Sorbitol-18O-1) versus the C-6 ¹⁸O isomer (D-Sorbitol-[6-18O]) enables experimenters to selectively track primary alcohol oxygens through the polyol pathway. The C-1 ¹⁸O label is retained in the fructose product after C-2 oxidation, while the C-6 ¹⁸O label follows glycolysis intermediates. Both isomers are specified at >90 atom% ¹⁸O enrichment, requiring correction for unlabeled carrier during data analysis .

Precursor for PET Tracer Synthesis (¹⁸F-FDS Production)

D-Sorbitol-18O has been utilized as a precursor in the development of 2-deoxy-2-[¹⁸F]fluoro-D-sorbitol (¹⁸F-FDS), a positron emission tomography (PET) imaging agent for visualizing infections caused by Enterobacterales. The ¹⁸O label in the precursor can serve as a cold reference standard during radiochemical purity assessment and method validation, enabling accurate quantification of radiochemical yield and specific activity without introducing a structurally distinct analog [3].

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